
2-Phenylchloriren-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylchloriren-1-ium is a chemical compound with the molecular formula C_9H_7Cl It is a member of the chlorirenium ion family, characterized by the presence of a phenyl group attached to a chlorirenium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylchloriren-1-ium typically involves the reaction of phenylchloride with a suitable chlorinating agent under controlled conditions. One common method is the chlorination of phenylchloride using thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylchloriren-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3), leading to the formation of phenylchloriren-1-oxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4), resulting in the formation of phenylchloriren-1-ol.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH^-), amine (NH_2^-), or alkoxide (RO^-).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Phenylchloriren-1-oxide.
Reduction: Phenylchloriren-1-ol.
Substitution: Phenylchloriren-1-amine, phenylchloriren-1-alkoxide.
Properties
CAS No. |
919790-36-6 |
|---|---|
Molecular Formula |
C8H6Cl+ |
Molecular Weight |
137.58 g/mol |
IUPAC Name |
2-phenyl-1-chloroniacycloprop-2-ene |
InChI |
InChI=1S/C8H6Cl/c1-2-4-7(5-3-1)8-6-9-8/h1-6H/q+1 |
InChI Key |
HCSHEBJMDWCROA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[Cl+]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)

![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)



![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)


